2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is an organic compound known for its antioxidant properties. It is a hindered phenolic compound, which means it has bulky groups attached to the phenol ring, providing steric hindrance. This characteristic makes it an effective stabilizer for various materials, including polymers and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst such as aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells.
Industry: It is widely used in the production of plastics, rubber, and other materials that require stabilization against oxidation
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The bulky tert-butyl groups provide steric hindrance, which helps protect the phenolic group from rapid degradation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,4-Di-tert-butylphenol: Used as an antioxidant and UV stabilizer.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stabilization against oxidation .
Properties
CAS No. |
22944-14-5 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C17H28O2/c1-11(2)19-12-9-13(16(3,4)5)15(18)14(10-12)17(6,7)8/h9-11,18H,1-8H3 |
InChI Key |
RPOPJDVWVIQLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.